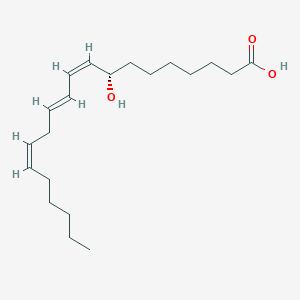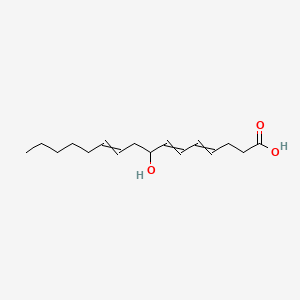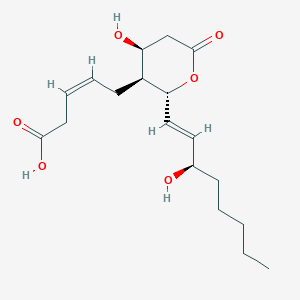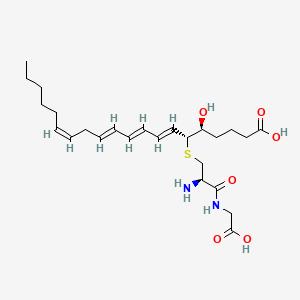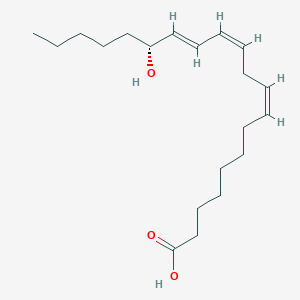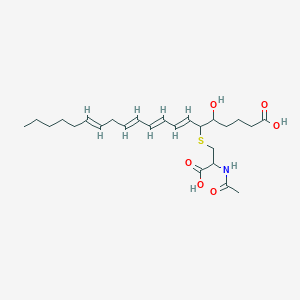
(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl Leukotriene E4 is a metabolite of Leukotriene E4, which is part of the cysteinyl leukotrienes family. These compounds are involved in inflammatory responses and are produced by various white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . N-acetyl Leukotriene E4 is found in bile and urine and is known to cause vasoconstriction in mesenteric vessels, leading to reduced blood flow to the gut .
Preparation Methods
The preparation of N-acetyl Leukotriene E4 involves the metabolism of Leukotriene E4. This process is prominent in rats but of minor importance in humans . The synthetic route typically involves the acetylation of Leukotriene E4, which can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the stability of the product.
laboratory-scale synthesis involves careful handling and storage to prevent degradation, as the compound is sensitive to oxygen and light .
Chemical Reactions Analysis
N-acetyl Leukotriene E4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert N-acetyl Leukotriene E4 into less active forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-acetyl Leukotriene E4 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving leukotriene metabolism and synthesis.
Biology: Researchers study its role in inflammatory responses and its effects on various biological systems.
Medicine: It is investigated for its potential role in diseases characterized by excessive leukotriene production, such as asthma and allergic reactions.
Industry: Although its industrial applications are limited, it is used in the development of anti-inflammatory drugs and other therapeutic agents
Mechanism of Action
N-acetyl Leukotriene E4 exerts its effects by interacting with specific receptors on target cells. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . The molecular targets and pathways involved include the leukotriene receptors and downstream signaling pathways such as the Mitogen-Activated Protein Kinases (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways .
Comparison with Similar Compounds
N-acetyl Leukotriene E4 is similar to other cysteinyl leukotrienes, such as Leukotriene C4, Leukotriene D4, and Leukotriene E4. it is unique in that it is an acetylated metabolite, which makes it less potent as a vasoconstricting agent compared to Leukotriene C4 . Other similar compounds include:
Leukotriene C4: A potent vasoconstrictor and bronchoconstrictor.
Leukotriene D4: Known for its role in bronchoconstriction and increased vascular permeability.
Leukotriene E4: The parent compound of N-acetyl Leukotriene E4, involved in inflammation and immune responses.
Properties
Molecular Formula |
C25H39NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+ |
InChI Key |
BGGYAYMMFYBWEX-RLYPADOHSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/C(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
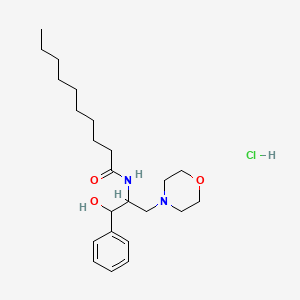
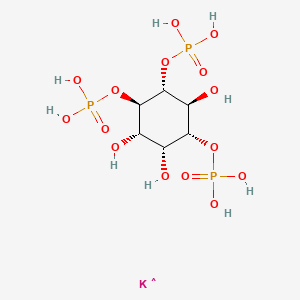

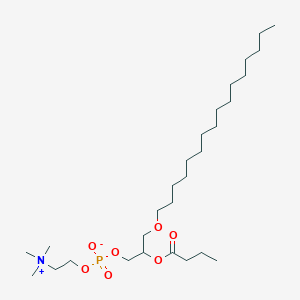

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
